![molecular formula C16H21BrClN5O B607622 (R)-N-(4-(3-Aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide hydrochloride CAS No. 1196504-54-7](/img/structure/B607622.png)
(R)-N-(4-(3-Aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide hydrochloride
Overview
Description
This compound belongs to the class of organic compounds known as aminopiperidines and derivatives. These are organic compounds containing a piperidine ring which is substituted by one or more amine group .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its IUPAC name. It contains a piperidine ring, which is a heterocyclic compound containing a six-membered ring with five carbon atoms and one nitrogen atom. The presence of the bromine atom and the cyclopropane ring can also be inferred from the name .Chemical Reactions Analysis
Aminopiperidines can undergo various chemical reactions, including alkylation, acylation, and reduction. The presence of the bromine atom also suggests that it can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Scientific Research Applications
Synthesis and Characterization
- Practical Synthesis : A study by Wang et al. (2006) describes the practical synthesis of a key pharmaceutical intermediate closely related to the compound , focusing on the introduction of the aminomethyl moiety and the selective monodechlorination processes involved in its synthesis (Wang et al., 2006).
- Structural Analysis and Characterization : Research by Anuradha et al. (2014) involved the synthesis, spectroscopic characterization, and crystal structure analysis of a compound similar to the one , highlighting the importance of structural analysis in understanding these compounds (Anuradha et al., 2014).
Biological and Pharmacological Research
- Potential PET Ligand for IGF-1R : Majo et al. (2013) conducted a study on the synthesis and in vitro evaluation of a specific IGF-1R inhibitor, demonstrating its potential as a PET tracer for monitoring IGF-1R in human cancer tissues (Majo et al., 2013).
- CGRP Receptor Inhibition : Cann et al. (2012) developed a convergent, stereoselective synthesis of a potent CGRP receptor antagonist, emphasizing the potential therapeutic applications of compounds structurally related to the one (Cann et al., 2012).
- Insights into Inhibitor Enantiomers Against Histone Lysine Demethylase 5A : A study by Horton et al. (2018) explored the binding and inhibitory activities of enantiomer compounds against KDM5A, shedding light on their potential in cancer therapy (Horton et al., 2018).
- Nortopsentin Analogues in Peritoneal Mesothelioma : Carbone et al. (2013) synthesized new nortopsentin analogues, demonstrating their efficacy in experimental models of malignant peritoneal mesothelioma, a condition that is poorly responsive to conventional therapies (Carbone et al., 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
GDC0575 monohydrochloride, also known as ®-N-(4-(3-Aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide hydrochloride, is a potent and selective inhibitor of cell cycle checkpoint kinase 1 (CHK1) . CHK1 plays an important role in DNA damage response and cell cycle progression .
Mode of Action
GDC0575 monohydrochloride specifically binds to and inhibits CHK1 . This inhibition may result in tumor cells bypassing CHK1-dependent cell cycle arrest in the S and G2/M phases, which permits the cells to undergo DNA repair prior to entry into mitosis .
Biochemical Pathways
The inhibition of CHK1 by GDC0575 monohydrochloride has been shown to impair the development of colitis and colitis-associated cancer (CAC) by inhibiting CCR2+ macrophage infiltration . This results in a significant downregulation of TNF-α, IL-6, and IL-1β and dramatic upregulation of IL-10 . Furthermore, CCL2 expression was also downregulated by GDC0575 monohydrochloride in both mice with CAC and colitis .
Pharmacokinetics
The pharmacokinetics of GDC0575 monohydrochloride have been evaluated in a Phase I, dose-escalation study . The study evaluated the safety, tolerability, and pharmacokinetics of GDC0575 monohydrochloride administered alone or in combination with gemcitabine in participants with refractory solid tumors or lymphoma .
Result of Action
Administration of GDC0575 monohydrochloride significantly inhibited CHK1 expression in the colon and dramatically impaired the development of CAC and colitis in mice . Moreover, the inhibition of CHK1 expression resulted in efficient inhibition of infiltration by iNOS-positive macrophages .
Action Environment
The action of GDC0575 monohydrochloride can be influenced by environmental factors. For instance, its release to the environment is likely to occur from indoor use in long-life materials with high release rate . .
properties
IUPAC Name |
N-[4-[(3R)-3-aminopiperidin-1-yl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]cyclopropanecarboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN5O.ClH/c17-11-6-19-15-13(14(11)22-5-1-2-10(18)8-22)12(7-20-15)21-16(23)9-3-4-9;/h6-7,9-10H,1-5,8,18H2,(H,19,20)(H,21,23);1H/t10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZACMRNGHGLEJ-HNCPQSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1657014-42-0 | |
Record name | Cyclopropanecarboxamide, N-[4-[(3R)-3-amino-1-piperidinyl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1657014-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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